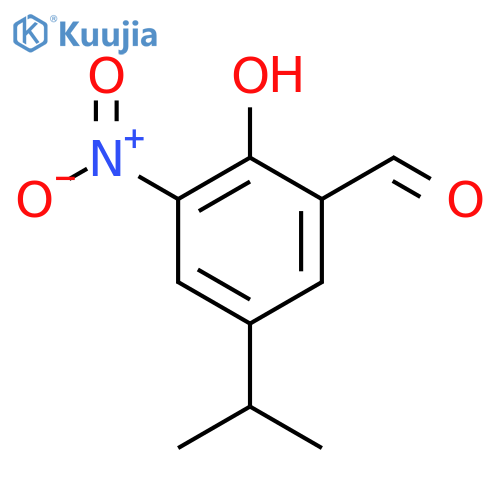Cas no 886504-26-3 (2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde)

886504-26-3 structure
商品名:2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde
CAS番号:886504-26-3
MF:C10H11NO4
メガワット:209.198642969131
CID:4788814
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde
- 2-hydroxy-3-nitro-5-propan-2-ylbenzaldehyde
- 2-Hydroxy-5-isopropyl-3-nitrobenzaldehyde
- 2-hydroxy-3-nitro-5-(propan-2-yl)benzaldehyde
-
- インチ: 1S/C10H11NO4/c1-6(2)7-3-8(5-12)10(13)9(4-7)11(14)15/h3-6,13H,1-2H3
- InChIKey: YCZJAUBIQJJCRJ-UHFFFAOYSA-N
- ほほえんだ: OC1C(C=O)=CC(=CC=1[N+](=O)[O-])C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 83.1
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025118-250mg |
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde |
886504-26-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 025118-1g |
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde |
886504-26-3 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 025118-2g |
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde |
886504-26-3 | 2g |
£598.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659211-1g |
2-Hydroxy-5-isopropyl-3-nitrobenzaldehyde |
886504-26-3 | 98% | 1g |
¥6806.00 | 2024-04-26 |
2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde 関連文献
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
886504-26-3 (2-Hydroxy-5-isopropyl-3-nitro-benzaldehyde) 関連製品
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
